molecular formula C9H11N3O3 B2701909 2-Amino-N-(4-nitrophenyl)propanamide CAS No. 1668-13-9; 31796-55-1

2-Amino-N-(4-nitrophenyl)propanamide

Cat. No.: B2701909
CAS No.: 1668-13-9; 31796-55-1
M. Wt: 209.205
InChI Key: PXFUDSMGEYRNNC-UHFFFAOYSA-N
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Description

2-Amino-N-(4-nitrophenyl)propanamide (CAS: 77286-89-6 for the R-isomer; 201731-77-3 for the hydrochloride salt) is a chiral alaninamide derivative with the molecular formula C₉H₁₀N₃O₃ . It features an amino group at the C2 position of the propanamide backbone and a 4-nitrophenyl substituent on the amide nitrogen. This compound is widely utilized as a protease substrate due to its chromogenic 4-nitroaniline moiety, which releases a yellow-colored product upon enzymatic cleavage . Its stereospecificity (S-configuration in L-alanine-4-nitroanilide) is critical for interactions with enzyme active sites .

Properties

IUPAC Name

2-amino-N-(4-nitrophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c1-6(10)9(13)11-7-2-4-8(5-3-7)12(14)15/h2-6H,10H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXFUDSMGEYRNNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Modifications

2-Amino-N-(4-sulfamoylphenyl)propanamide
  • Molecular Formula : C₉H₁₁N₃O₃S
  • Key Features : Replaces the nitro group with a sulfamoyl (-SO₂NH₂) moiety.
  • Applications : Acts as a carbonic anhydrase inhibitor, leveraging the sulfonamide group’s affinity for zinc ions in enzyme active sites .
3-Bromo-N-(4-nitrophenyl)propanamide
  • Molecular Formula : C₉H₉BrN₂O₃
  • Key Features : A bromine atom at the C3 position of the propanamide chain.
2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide
  • Molecular Formula : C₁₀H₁₁BrN₂O₃
  • Key Features : Bromine and methyl groups at the C2 position.
  • Applications : Studied for crystallographic properties; the bromine atom enhances reactivity for further derivatization .

Substituent Variations on the Aromatic Ring

N-(4-Methoxymethyl-4-piperidinyl)-N-phenylpropanamide
  • Molecular Formula : C₁₆H₂₄N₂O₂
  • Key Features : Incorporates a piperidinyl ring with methoxymethyl and phenyl groups.
  • Applications : Used as a pharmaceutical intermediate, likely targeting central nervous system (CNS) receptors due to its structural similarity to piperidine-based drugs .
(S)-2-Amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]propanamide
  • Molecular Formula : C₁₆H₁₄ClN₃O₄
  • Key Features : A chlorobenzoyl group attached to the nitrophenyl ring.
  • Applications : Intermediate in synthesizing Meclonazepam, a benzodiazepine with anti-parasitic activity against Schistosoma mansoni .

Dimeric and Polymeric Derivatives

3,3'-Dithiobis[2-amino-N-(4-nitrophenyl)propanamide]
  • Molecular Formula : C₁₈H₂₀N₆O₆S₂
  • Key Features : Disulfide bond linking two propanamide units.
  • Applications: Potential use in redox-responsive drug delivery systems due to the labile disulfide bridge .

Trifluoromethyl and Benzyloxy Derivatives

Compounds such as 2-amino-N-(4-((trifluoromethyl)benzyl)oxy)benzyl)propanamide (C₁₈H₁₉F₃N₂O₂) exhibit:

  • Enhanced metabolic stability due to the electron-withdrawing trifluoromethyl group.
  • High synthetic yields (94–97%) achieved via DCC-mediated coupling reactions .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Functional Groups Key Applications Reference
This compound C₉H₁₀N₃O₃ -NH₂, -NO₂ Protease substrate
2-Amino-N-(4-sulfamoylphenyl)propanamide C₉H₁₁N₃O₃S -SO₂NH₂ Carbonic anhydrase inhibition
3-Bromo-N-(4-nitrophenyl)propanamide C₉H₉BrN₂O₃ -Br Cytotoxic agent (breast cancer)
N-(4-Methoxymethyl-4-piperidinyl)-N-phenylpropanamide C₁₆H₂₄N₂O₂ Piperidinyl, -OCH₃ CNS pharmaceutical intermediate
3,3'-Dithiobis[...]propanamide C₁₈H₂₀N₆O₆S₂ -S-S- Redox-responsive drug delivery

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